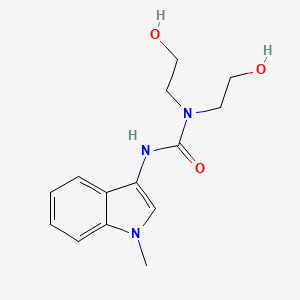

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea

描述

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative featuring two 2-hydroxyethyl groups attached to the urea nitrogen and a 1-methylindol-3-yl substituent. The 1-methylindole moiety is a common pharmacophore in bioactive molecules, suggesting possible applications in medicinal chemistry .

属性

IUPAC Name |

1,1-bis(2-hydroxyethyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-16-10-12(11-4-2-3-5-13(11)16)15-14(20)17(6-8-18)7-9-19/h2-5,10,18-19H,6-9H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCZNRCEXDJHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with urea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

科学研究应用

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用机制

The mechanism of action of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups can form hydrogen bonds with active sites, while the indole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

相似化合物的比较

Substituent Variations on the Urea Core

a. Hydroxyethyl vs. Aryl Substituents

- Target Compound : The dual 2-hydroxyethyl groups on urea enhance hydrophilicity and hydrogen-bonding capacity, which may improve aqueous solubility compared to aromatic substituents.

- The hydroxyethyl group here facilitates solubility despite the hydrophobic aryl core .

b. Urea vs. Pyrrole-dione Systems

- 1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione (): Replacing urea with a pyrrole-dione ring alters hydrogen-bonding sites and acidity. The dione’s conjugated system may enhance UV absorption properties, while the hydroxyethylamino group retains solubility .

Indole Substitution Patterns

a. 1-Methylindol-3-yl vs. 6-Methylindol-3-yl

b. Bis(indolyl)pyridines ()

- Compounds like bis(indolyl)pyridines incorporate two indole units linked via a pyridine core. These structures exhibit antibacterial and antifungal activities, highlighting the role of indole stacking interactions in bioactivity. The target compound’s urea linker may offer different binding modes compared to pyridine-based systems .

Key Research Findings and Implications

- Hydrogen Bonding: The hydroxyethyl-urea motif in the target compound and ’s derivatives suggests strong hydrogen-bond donor/acceptor capacity, useful in designing enzyme inhibitors or supramolecular assemblies .

- Bioactivity Trends : Indole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) often exhibit enhanced bioactivity, whereas 1-methylindole derivatives may prioritize metabolic stability .

- Synthetic Challenges : Steric hindrance from the 1-methylindole group in the target compound could complicate further functionalization compared to unsubstituted indoles .

生物活性

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is a compound of significant interest due to its potential therapeutic applications. Its unique structure, featuring both hydroxyethyl and indole groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1-methyl-1H-indole-3-carboxylic acid with ethylene glycol in the presence of a dehydrating agent like thionyl chloride, followed by treatment with urea. This synthetic route allows for the formation of the desired urea derivative, which is characterized by its ability to engage in hydrogen bonding and π-π interactions due to its functional groups.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The hydroxyethyl groups can form hydrogen bonds with active sites on proteins, while the indole moiety can interact with aromatic amino acids in receptor sites.

These interactions can lead to modulation of signaling pathways associated with cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its efficacy has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 5.0 | Induction of apoptosis |

| A549 | 8.0 | Cell cycle arrest |

| HCT116 | 10.5 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and modulate immune responses:

- Cytokine Inhibition : Reduces levels of TNF-alpha and IL-6 in activated macrophages.

This anti-inflammatory activity could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Study 1: Anticancer Efficacy

A study conducted on the MCF7 breast cancer cell line demonstrated that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptosis markers, confirming its role as an apoptotic agent .

Study 2: Anti-inflammatory Activity

In a murine model of inflammation, administration of this compound significantly reduced paw edema and histological signs of inflammation. Cytokine assays showed a reduction in TNF-alpha levels by approximately 40% compared to control groups .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling indole derivatives with bis(2-hydroxyethyl)amine precursors. A general protocol involves using activated carbonyl reagents (e.g., carbodiimides) in polar aprotic solvents (e.g., DMF or methanol) under inert atmospheres. For example, describes similar urea syntheses using tris(2,2′-bipyridine)ruthenium(II) hexafluorophosphate as a catalyst under blue light irradiation, achieving yields of ~50% after purification via solvent extraction and drying . Critical parameters include temperature control (e.g., ice baths to suppress side reactions) and stoichiometric ratios of reactants.

Q. How can spectroscopic techniques confirm the structural integrity of this urea derivative?

- Methodological Answer :

- 1H/13C NMR : Characterize the indole NH proton (δ ~10–12 ppm), urea NH protons (δ ~6–8 ppm), and hydroxyethyl group signals (δ ~3.5–4.5 ppm). and highlight the use of NMR to validate substituent positions and purity .

- IR Spectroscopy : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and hydroxyethyl O-H stretches (~3200–3600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-HRMS, as demonstrated in for related adamantyl-urea compounds .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between predicted and experimental structural data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model geometry-optimized structures and compare them with experimental crystallographic data. details computational workflows for urea derivatives, including interaction energy calculations and thermodynamic data analysis. For instance, discrepancies in hydrogen-bonding networks (e.g., urea-π interactions) can be addressed by refining solvent effects or lattice parameters in simulations .

Q. How can X-ray crystallography (e.g., SHELX programs) elucidate the three-dimensional structure and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL ( ) allows refinement of bond lengths, angles, and hydrogen-bonding patterns. For example, and report crystal structures of indole-containing ureas, revealing intermolecular O-H···O and N-H···O interactions critical for packing stability. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What in vitro models are suitable for evaluating bioactivity, such as kinase inhibition, and how should experimental controls be designed?

- Methodological Answer :

- Kinase Assays : Use recombinant GSK-3β enzymes with ATP-competitive luminescence assays, as in , which tested SB216763 (a structurally related urea derivative) .

- Controls : Include positive controls (e.g., AR-A014418, a known GSK-3 inhibitor) and vehicle controls (e.g., DMSO). Dose-response curves (0.1–100 µM) and IC50 calculations are essential.

- Cytotoxicity Screening : Pair bioactivity assays with MTT tests on mammalian cell lines to rule out non-specific toxicity .

Q. How can regioselective functionalization of the indole ring impact the compound’s physicochemical properties?

- Methodological Answer : Substituents at the indole 3-position (e.g., methyl groups) influence electronic properties and solubility. demonstrates that fluorinated biphenyl-indole hybrids (e.g., 9h) exhibit enhanced lipophilicity (logP) and bioavailability. Computational tools like COSMO-RS predict solubility changes when modifying hydroxyethyl groups .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

- Methodological Answer : Systematic solubility studies using nephelometry or UV-Vis spectroscopy under controlled conditions (temperature, pH) can resolve discrepancies. For example, notes that urea derivatives often exhibit higher solubility in methanol than DCM due to hydrogen-bonding capacity. Conflicting data may arise from impurities; HPLC purity checks (≥95%) are recommended before solubility testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。